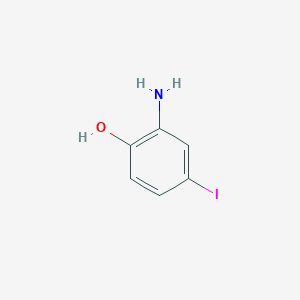

2-Amino-4-iodophenol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCVKCSFJNERAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561554 | |

| Record name | 2-Amino-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99969-17-2 | |

| Record name | 2-Amino-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4 Iodophenol and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer straightforward pathways to 2-amino-4-iodophenol and its analogs, primarily through the functionalization of readily available starting materials.

Diazotization and Iodination of Precursors

A classic and widely employed strategy for introducing an iodine atom onto an aromatic ring is through the diazotization of an amino group, followed by a Sandmeyer-type reaction with an iodide source.

The synthesis of certain iodophenols can be achieved through the diazotization of corresponding aminophenols. For instance, p-iodophenol can be prepared from p-aminophenol by diazotization followed by the replacement of the diazonium group with iodine. orgsyn.orgacs.org This general principle can be applied to other isomers and derivatives. The process typically involves treating the aminophenol with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This intermediate is then treated with a solution of potassium iodide to introduce the iodine atom onto the ring. orgsyn.orgsmolecule.com

A well-documented method for synthesizing 4-bromo-2-iodophenol (B1279099), a related compound, involves the diazotization of 2-amino-4-bromophenol (B1269491) followed by iodination. This two-step process leverages aromatic substitution to introduce iodine at the ortho position relative to the hydroxyl group. The synthesis sequence often starts with the nitration of p-bromophenol to yield 2-nitro-4-bromophenol. The nitro group is then reduced to an amino group using reagents like iron in hydrochloric acid to form 2-amino-4-bromophenol. Finally, this intermediate undergoes diazotization with sodium nitrite and an acid, followed by treatment with an iodide source like hydroiodic acid, to yield the target 4-bromo-2-iodophenol.

Metal-Catalyzed Approaches

Modern synthetic chemistry has increasingly turned to metal-catalyzed reactions to construct complex molecules with high efficiency and selectivity. These methods are also applicable to the synthesis of this compound derivatives.

Metal-Catalyzed Approaches

Ullmann-Type Coupling Reactions

Ullmann-type coupling reactions, which traditionally involve copper-catalyzed formation of carbon-carbon or carbon-heteroatom bonds, have been adapted for the synthesis of complex phenol (B47542) derivatives. Aryl iodides, including derivatives of this compound, exhibit high reactivity in these couplings. For example, this compound can react with (CF₃S)₂ in the presence of a copper(I) iodide/1,10-phenanthroline (B135089) catalyst system to produce 2-amino-4-((trifluoromethyl)thio)phenol (B226609). These reactions often require elevated temperatures and polar aprotic solvents like DMSO to proceed efficiently. While traditional Ullmann reactions often require harsh conditions, modern modifications using palladium catalysts have expanded the scope and applicability of this reaction type.

Palladium-Catalyzed Carbonylation Reactions of ortho-Iodophenols

Palladium-catalyzed carbonylation reactions are powerful tools for introducing a carbonyl group into an organic molecule. These reactions often utilize carbon monoxide (CO) gas or a CO surrogate. In the context of synthesizing derivatives of this compound, ortho-iodophenols serve as key starting materials.

The general mechanism for palladium-catalyzed carbonylation involves the oxidative addition of the palladium(0) catalyst to the aryl halide (in this case, an ortho-iodophenol derivative). scielo.br This is followed by the insertion of carbon monoxide into the palladium-carbon bond, and subsequent reaction with a nucleophile to form the final product and regenerate the palladium(0) catalyst. scielo.br

Recent advancements have focused on domino reactions where carbonylation is followed by an intramolecular cyclization. For instance, readily available ortho-iodophenols can undergo a palladium-catalyzed carbonylative coupling with cyanamide (B42294), using Mo(CO)₆ as a CO source, to form 4H-1,3-benzoxazin-4-ones in a one-pot process. researchgate.netdiva-portal.org This reaction can also be extended to the more challenging ortho-bromophenols. researchgate.net

Furthermore, palladium-catalyzed cyclocarbonylation of ortho-iodophenols with heterocumulenes like carbodiimides or isocyanates provides a regioselective route to benzo[e]-1,3-oxazin-4-one derivatives. acs.org The reaction of ortho-iodophenol-derived allyl ethers with ortho-nitrobenzaldehydes in the presence of a palladium catalyst and Mo(CO)₆ as both a CO source and a reductant can yield 3-alkenylquinolin-2(1H)-one derivatives. organic-chemistry.org These examples highlight the versatility of palladium-catalyzed carbonylation of ortho-iodophenols in constructing a diverse range of heterocyclic structures. acs.orgorganic-chemistry.org

Microwave-Accelerated Protocols

Copper-Catalyzed Intramolecular N-Arylation

Copper-catalyzed cross-coupling reactions provide a powerful and cost-effective alternative to palladium-based systems for the formation of C-N bonds. Intramolecular N-arylation, in particular, is a key step in the synthesis of many nitrogen-containing heterocycles. This method has been utilized to synthesize substituted 2-aminobenzoxazoles from an iodophenol and an amine-trichloroacetonitrile adduct under ultrasound irradiation. researchgate.net

The process often involves a domino reaction sequence. For example, a simple and general approach for synthesizing 2-aminopyridylbenzoxazole derivatives has been developed using a copper-catalyzed domino reaction that involves both intermolecular N-arylation and intramolecular O-arylation steps. nih.gov Similarly, 3,4-dihydro-2H-1,4-benzoxazines can be synthesized through a domino sequence of aziridine (B145994) ring opening with o-iodophenols, followed by a copper-catalyzed intramolecular Goldberg coupling cyclization. These methods benefit from the use of readily available starting materials and often proceed with high tolerance for various functional groups. nih.gov The synthesis of N-arylated 3-amino-2-aroyl benzofurans has also been achieved using copper catalysis. nih.gov

Synthesis of Derivatives and Analogs Incorporating this compound Moieties

The functionalization of the this compound core can be achieved through various reactions, leading to a diverse range of derivatives.

Thiolation Reactions

The introduction of sulfur-containing functional groups onto the aromatic ring can significantly alter the biological and chemical properties of the parent molecule.

Direct C-H bond functionalization represents a highly efficient and atom-economical strategy for modifying aromatic cores, as it avoids the need for pre-functionalized substrates. Recent advances have enabled the regioselective C-H thiolation of phenols. For instance, 2-aminophenol (B121084) can undergo direct, regioselective thiolation at the 4-position, which corresponds to the position of the iodine atom in this compound.

One such method employs N-trifluoromethylthiodibenzenesulfonimide as the thiolation agent under photoredox catalysis with an iridium catalyst (Ir(ppy)₃) and blue LED light. This approach, while achieving modest yields, demonstrates the feasibility of direct C-H functionalization at the position para to the hydroxyl group. Another strategy involves the reaction of this compound with a trifluoromethylthiolating agent in the presence of a copper(I) iodide/1,10-phenanthroline catalyst system, proceeding via an Ullmann-type coupling mechanism. Iron catalysis has also been explored for the regioselective C-H thioarylation of electron-rich arenes, presenting another avenue for synthesizing aryl sulfide (B99878) derivatives. gla.ac.uk

Table of Research Findings

| Synthetic Method | Starting Material Example | Reagents & Conditions | Product Class | Yield | Reference(s) |

| Domino Carbonylation-Cyclization | 2-Iodophenol (B132878) | Pd(PPh₃)₄, Mo(CO)₆, Cyanamide, Et₃N, 1,4-Dioxane, 65°C | 2-Amino-4H-benzo[e] diva-portal.orgoxazin-4-ones | 76-96% | diva-portal.org, researchgate.net |

| Microwave-Accelerated Carbonylation | 2-Iodophenol, 3-Hexyne | Pd(OAc)₂, PPh₃, Mo(CO)₆, DIEA, DMAP, 1,4-Dioxane, MW 160°C, 30 min | Chromen-2-one derivative | Good | cdnsciencepub.com |

| Regioselective C-H Thiolation | 2-Aminophenol | N-trifluoromethylthiodibenzenesulfonimide, Ir(ppy)₃, Blue LED, DCE | 2-Amino-4-((trifluoromethyl)thio)phenol | 47% | |

| Ullmann-Type Thiolation | This compound | (CF₃S)₂, CuI, 1,10-phenanthroline, DMSO, 120°C | 2-Amino-4-((trifluoromethyl)thio)phenol | 58% | |

| Copper-Catalyzed N-Arylation | Iodophenol, Amine-CCl₃CN adduct | CuI, Ultrasound | Substituted 2-aminobenzoxazoles | - | researchgate.net |

Nucleophilic Aromatic Substitution with Trifluoromethylthiolate

The introduction of a trifluoromethylthio (-SCF3) group onto an aromatic ring can significantly alter the physicochemical properties of a molecule. In the context of derivatives of this compound, this substitution can be achieved through nucleophilic aromatic substitution. While direct trifluoromethylthiolation of this compound can be challenging, a related reaction using 2-amino-4-bromophenol provides a clear pathway. This reaction involves the displacement of the halide with a trifluoromethylthiolate anion (CF3S⁻).

The trifluoromethylthiolate anion is typically generated in situ. A common method involves the use of silver trifluoromethylthiolate (AgSCF3) in the presence of a base such as cesium carbonate (Cs2CO3). The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF), which enhances the nucleophilicity of the trifluoromethylthiolate. The process often requires elevated temperatures, around 100°C, and can be facilitated by the use of a copper(I) iodide (CuI) catalyst to accelerate the substitution. Given that aryl iodides are generally more reactive than aryl bromides in such nucleophilic substitution reactions, it is expected that this compound would undergo this transformation under similar or even milder conditions.

An alternative approach for the trifluoromethylthiolation of aryl iodides is the Ullmann-type coupling reaction. This method utilizes a trifluoromethylthiolating agent, such as bis(trifluoromethyl)disulfide (B1220189) ((CF3S)2), in the presence of a copper catalyst, often in conjunction with a ligand like 1,10-phenanthroline. The reaction is typically performed at elevated temperatures in a polar solvent such as dimethyl sulfoxide (B87167) (DMSO).

Formation of Benzoxazines

Benzoxazines are a class of heterocyclic compounds with a benzene (B151609) ring fused to an oxazine (B8389632) ring. nih.govwikipedia.orgnih.gov They are of significant interest due to their wide range of applications. The structure of this compound provides a suitable scaffold for the synthesis of various benzoxazine (B1645224) derivatives.

2-Amino-4H-benzo[e]nih.govCurrent time information in Bangalore, IN.oxazin-4-ones

A direct and efficient method for the synthesis of 2-amino-4H-benzo[e] nih.govCurrent time information in Bangalore, IN.oxazin-4-ones from ortho-iodophenols, such as this compound, involves a palladium-catalyzed carbonylation-cyclization domino reaction. uni.lumdpi.comepa.govbioregistry.io This one-step process utilizes a carbon monoxide source, which can be generated ex-situ from molybdenum hexacarbonyl (Mo(CO)6), and cyanamide.

The reaction proceeds by the palladium-catalyzed carbonylative coupling of the ortho-iodophenol with carbon monoxide and cyanamide. This is followed by a spontaneous intramolecular cyclization of the resulting intermediate to yield the 2-amino-4H-benzo[e] nih.govCurrent time information in Bangalore, IN.oxazin-4-one. The reaction is typically carried out under mild conditions and demonstrates good compatibility with various functional groups. The products can often be isolated in moderate to excellent yields through simple precipitation. uni.luepa.gov

Table 1: Reaction Conditions for the Synthesis of 2-Amino-4H-benzo[e] nih.govCurrent time information in Bangalore, IN.oxazin-4-ones

| Parameter | Condition |

| Starting Material | 2-Iodophenol derivative |

| Reagents | Cyanamide, Mo(CO)6 (or other CO source) |

| Catalyst | Palladium catalyst (e.g., Pd(PPh3)4) |

| Solvent | 1,4-Dioxane |

| Temperature | ~65 °C |

2-Morpholino Substituted Benzoxazines

The synthesis of 2-morpholino substituted benzoxazines can be achieved from 2-aminophenol precursors. A general approach involves the reaction of a 2-thio-1,3-benzoxazine with morpholine. Therefore, to utilize this compound for this synthesis, it would first need to be converted into a corresponding 2-thioxobenzoxazine intermediate.

Alternatively, a more direct route starting from a 2-aminophenol involves a multi-step, one-pot synthesis. For instance, 2-aminophenols can react with dialkyl acetylenedicarboxylates. The subsequent reduction of the formed benzoxazinone (B8607429) derivative can yield a 2-hydroxy-1,4-benzoxazine. This intermediate can then be reacted with a secondary amine, such as morpholine, to afford the desired 2-amino-1,4-benzoxazine derivative. nih.gov

Synthesis of Pyrimidine (B1678525) Derivatives

The pyrimidine ring is a core structure in many biologically important molecules. nih.govamericanelements.com The synthesis of pyrimidine derivatives from this compound can be envisioned through multi-step sequences.

2-Amino-4-(4-iodophenyl)amino-6-methylpyrimidine Isosteric Analogs

While a direct synthesis of 2-amino-4-(4-iodophenyl)amino-6-methylpyrimidine from this compound is not explicitly detailed in the provided context, a plausible synthetic route can be constructed based on general methods for pyrimidine synthesis. The target molecule contains a 2,4-diaminopyrimidine (B92962) core. A common method for the synthesis of such cores is the condensation of a guanidine (B92328) salt with a β-ketoester. tandfonline.com

To synthesize the target compound, one could first prepare a substituted guanidine from 4-iodoaniline (B139537). This could be achieved by reacting 4-iodoaniline with a cyanamide derivative. Separately, the appropriate β-ketoester, in this case, ethyl acetoacetate, would be required to provide the 6-methyl group on the pyrimidine ring. The condensation of the 4-iodophenylguanidine with ethyl acetoacetate, typically in the presence of a base like sodium ethoxide, would then yield the desired 2-amino-4-(4-iodophenyl)amino-6-methylpyrimidine. The 4-iodoaniline itself can be prepared from this compound through deamination of the amino group and reduction of the hydroxyl group, or through other standard functional group transformations.

Another approach involves the reaction of a substituted aniline (B41778) with a 2-chloropyrimidine (B141910) derivative. rsc.org In this case, 2-amino-4-chloro-6-methylpyrimidine (B145687) could be reacted with 4-iodoaniline in a nucleophilic aromatic substitution reaction to form the target molecule.

Incorporation into Quinolones

Quinolones are a significant class of heterocyclic compounds, many of which exhibit important biological activities. nih.govnih.govnih.govnih.gov The incorporation of the this compound moiety into a quinolone structure can be accomplished through established quinolone synthetic routes, such as the Camps cyclization or the Friedländer synthesis.

The Camps quinoline (B57606) synthesis involves the base-catalyzed cyclization of an o-acylaminoacetophenone to form a hydroxyquinoline. nih.govwikipedia.orgontosight.ai To apply this to this compound, the starting material would first need to be acylated on the amino group, for example, with acetic anhydride (B1165640) to form the corresponding acetamide. Subsequent intramolecular cyclization under basic conditions would lead to the formation of a hydroxyquinolone derivative bearing the iodo-substituent.

The Friedländer synthesis provides another route to quinolones, typically by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. tandfonline.comresearchgate.netcenmed.com To utilize this compound in a Friedländer-type reaction, it would first need to be converted to a 2-aminoaryl ketone. This could potentially be achieved through a Fries rearrangement of an O-acylated this compound or other related synthetic transformations. The resulting 2-amino-4-iodo-5-hydroxyacetophenone could then be reacted with a suitable ketone or aldehyde to construct the quinolone ring.

Furthermore, palladium-catalyzed reactions offer a modern approach to quinolone synthesis. For instance, the carbonylation of o-iodoanilines in the presence of terminal alkynes is a known method for producing quinolones. rsc.orgfishersci.senih.govepa.gov Given that this compound contains an iodo group, it is a suitable candidate for such palladium-catalyzed cyclization reactions to form functionalized quinolones.

Synthesis of Thiazole (B1198619) and Selenazole Derivatives

The fusion of thiazole and selenazole rings to the this compound scaffold introduces heterocyclic systems known for their diverse biological activities. The synthesis of these derivatives often employs condensation reactions.

Thiazole Derivatives: The Hantzsch reaction is a classical and widely utilized method for synthesizing thiazole derivatives. derpharmachemica.com This reaction typically involves the condensation of α-haloketones with thioamides. derpharmachemica.com Structurally diverse 2-aminothiazoles can be synthesized in good yields by reacting α-haloketones with thioamides that are substituted with either electron-donating or electron-withdrawing groups. derpharmachemica.com A rapid and efficient method for synthesizing substituted 2-amino thiazole derivatives has been developed using various substituted phenacyl bromides and thiourea (B124793) in ethanol (B145695) at 78°C. nanobioletters.com This approach has been shown to produce a series of 4-substituted 2-amino thiazoles in excellent yields. nanobioletters.com

Selenazole Derivatives: The synthesis of selenazole derivatives can be achieved through methods analogous to thiazole synthesis, by substituting selenourea (B1239437) or other selenium-containing reagents for their sulfur counterparts. One-pot synthesis of 4-substituted 2-amino- or 2-(arylamino)selenazoles has been accomplished by reacting ketones with [hydroxy(tosyloxy)iodo]benzene (B1195804) and selenoureas in refluxing acetonitrile (B52724). researchgate.net For instance, 1,3-dicarbonyl compounds react with [hydroxy(tosyloxy)iodo]benzene followed by the addition of selenourea to yield selenazol-2-yl compounds. researchgate.net The synthesis of a series of 2-arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)selenazole has also been described. nih.gov

Optimization of Synthetic Conditions

The efficiency and selectivity of synthetic routes toward this compound and its derivatives are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and catalytic systems is crucial for maximizing product yields and minimizing side reactions.

The choice of solvent can significantly influence reaction outcomes by affecting the solubility of reactants, the stability of intermediates, and the nucleophilicity of reagents.

In Ullmann-type couplings for trifluoromethylthiolation of this compound, polar solvents like dimethyl sulfoxide (DMSO) have been found to improve reaction efficiency.

For nucleophilic aromatic substitution reactions, dimethylformamide (DMF) is often used as it enhances the nucleophilicity of reagents like trifluoromethylthiolate (CF₃S⁻).

In the synthesis of 4-bromo-2-iodophenol, the bromination of 2-iodophenol is carried out in chlorobenzene.

The synthesis of 2'-O-aryluridine derivatives from 2,2'-anhydrouridine (B559692) and aminophenol derivatives showed that N,N-dimethylacetamide (DMA) gave better results, especially when the phenol derivatives have high melting points or are prone to air-oxidation. acs.org

Table 1: Solvent Effects on Synthetic Reactions of Phenol Derivatives

| Reaction Type | Substrate | Solvent | Effect | Reference |

|---|---|---|---|---|

| Ullmann-Type Coupling | This compound | DMSO | Improved efficiency | |

| Nucleophilic Aromatic Substitution | 2-Amino-4-bromophenol | DMF | Enhanced nucleophilicity | |

| Bromination | 2-Iodophenol | Chlorobenzene | Effective medium for reaction | |

| 2'-O-Arylation | 2,2'-Anhydrouridine and Aminophenols | DMA | Better results for high melting point or oxidizable phenols | acs.org |

Temperature is a critical parameter that can dictate reaction rates and the formation of desired products versus byproducts.

Elevated temperatures, such as 120°C, are employed in the Ullmann-type coupling of this compound with (CF₃S)₂ to improve efficiency.

In the synthesis of 4-bromo-2-iodophenol via diazotization of 2-amino-4-bromophenol, the subsequent iodination step is performed at a low temperature of 5°C to suppress competing hydrolysis or coupling reactions.

The reduction of 2-nitro-4-bromophenol to 2-amino-4-bromophenol is optimized at 70°C.

For the synthesis of 2'-O-phenyluridine, a microwave-assisted reaction at 150°C significantly shortened the reaction time to 30 minutes while maintaining a good yield. acs.org

Table 2: Temperature Effects on Synthetic Reactions

| Reaction | Substrate | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Ullmann-Type Coupling | This compound | 120°C | Improved efficiency | |

| Iodination of Diazonium Salt | Diazotized 2-amino-4-bromophenol | 5°C | Suppressed side reactions | |

| Nitro Group Reduction | 2-Nitro-4-bromophenol | 70°C | Optimized yield | |

| Microwave-Assisted 2'-O-Arylation | 2,2'-Anhydrouridine and Phenol | 150°C | Reduced reaction time | acs.org |

The choice of catalyst and accompanying ligands is pivotal in many synthetic transformations involving this compound and its precursors, particularly in cross-coupling reactions.

In Ullmann-type couplings, a system of CuI and 1,10-phenanthroline is effective for the trifluoromethylthiolation of this compound.

For nucleophilic aromatic substitution on 2-amino-4-bromophenol, CuI (5 mol%) can accelerate the reaction.

Palladium catalysts are frequently used. For instance, Pd(OAc)₂ with a Xantphos ligand is used in the carbonylative coupling of 4-bromo-2-iodophenyl acetate (B1210297).

In Suzuki-Miyaura cross-coupling reactions, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) have been shown to enhance reactivity.

The synthesis of flavone (B191248) derivatives from 2-iodophenol and ethynylbenzene can be efficiently catalyzed by Pd/C, a heterogeneous catalyst.

Table 3: Catalyst and Ligand Systems in Synthesis

| Reaction Type | Catalyst | Ligand | Substrate | Reference |

|---|---|---|---|---|

| Ullmann-Type Coupling | CuI | 1,10-phenanthroline | This compound | |

| Nucleophilic Aromatic Substitution | CuI | - | 2-Amino-4-bromophenol | |

| Carbonylative Coupling | Pd(OAc)₂ | Xantphos | 4-Bromo-2-iodophenyl acetate | |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or PdCl₂(dppf) | - | 4-Bromo-2-iodophenol | |

| Cyclo-carbonylation | Pd/C | - | 2-Iodophenol |

The presence of multiple reactive functional groups, such as the amino (-NH₂) and hydroxyl (-OH) groups in this compound, often necessitates the use of protecting groups to achieve regioselectivity and prevent unwanted side reactions. organic-chemistry.org

A protecting group is temporarily attached to a functional group to decrease its reactivity. organic-chemistry.org The choice of protecting group is critical and must be stable throughout subsequent reaction steps while being easily removable under specific conditions. organic-chemistry.orgiris-biotech.de

In syntheses involving substituted phenols and anilines, protecting the hydroxyl or amino groups is a common strategy. For example, in the synthesis of 4-bromo-2-iodophenol, protecting the -OH group, for instance as a methyl ether, can prevent unwanted side reactions during halogenation steps. Similarly, in multi-step syntheses, the amino group can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide. slideshare.net These protecting groups can be selectively introduced and removed under specific acidic or basic conditions. slideshare.net For instance, a Boc-protected amino group can be deprotected in acidic media, while an Fmoc-protected group is removed under basic conditions, an example of an orthogonal protecting group strategy. organic-chemistry.org

In the synthesis of indole (B1671886) derivatives from 2-iodoanilines, the choice of the nitrogen protecting group can significantly impact the yield of the cascade Sonogashira coupling–cyclization sequence. beilstein-journals.org Excellent yields were obtained with mesyl, tosyl, or Boc protecting groups. beilstein-journals.org The introduction of the -SCF₃ group in the synthesis of 2-amino-4-((trifluoromethyl)thio)phenol is often performed on the corresponding 4-nitro-2-aminophenol intermediate, followed by reduction of the nitro group, thereby protecting the amino functionality in its latent form. This strategy avoids side reactions that could occur with a free amino group.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Amino 4 Iodophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Amino-4-iodophenol, offering precise information about the chemical environment of its hydrogen and carbon atoms.

¹H NMR Analysis

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 6.8 - 7.2 | d | 8.0 - 9.0 |

| H-5 | 7.2 - 7.6 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| H-6 | 6.5 - 6.9 | d | 2.0 - 3.0 |

| -NH₂ | 4.0 - 5.5 | br s | - |

| -OH | 8.5 - 9.5 | br s | - |

Note: This is a predicted table based on analogous compounds.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the attached functional groups. The carbon attached to the iodine atom (C-4) is expected to have a chemical shift in the range of 80-90 ppm. The carbons bonded to the electron-donating amino (C-2) and hydroxyl (C-1) groups will be shifted to higher fields (lower ppm values), while the other aromatic carbons will appear at intermediate chemical shifts. For comparison, the ¹³C NMR spectrum of p-iodophenol has been documented. spectrabase.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 145 - 155 |

| C-2 | 135 - 145 |

| C-3 | 115 - 125 |

| C-4 | 80 - 90 |

| C-5 | 130 - 140 |

| C-6 | 110 - 120 |

Note: This is a predicted table based on analogous compounds.

HHCOSY and TOCSY for Structural Elucidation

Two-dimensional (2D) NMR techniques such as Homonuclear Chemical Shift Correlation Spectroscopy (HHCOSY) and Total Correlation Spectroscopy (TOCSY) are invaluable for unambiguously assigning the proton signals and confirming the connectivity of the atoms in the molecule. researchgate.net HHCOSY experiments reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the definitive assignment of the aromatic protons H-3, H-5, and H-6. researchgate.netcolab.ws TOCSY experiments extend these correlations, showing couplings between protons within the same spin system, which in this case would encompass all the aromatic protons. researchgate.net These techniques are instrumental in confirming the substitution pattern on the aromatic ring. researchgate.netcolab.ws

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of N-H Stretching and Bending Vibrations

The amino (-NH2) group in this compound gives rise to characteristic absorption bands in the IR spectrum. The N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. mdpi.com These usually appear as two distinct bands, corresponding to the asymmetric and symmetric stretching modes. researchgate.net Additionally, the N-H bending vibrations can be seen in the range of 1600-1650 cm⁻¹. mdpi.com The presence and position of these bands provide strong evidence for the existence of the primary amine functionality. The phenolic O-H stretch is also expected in the region of 3200-3600 cm⁻¹, often as a broad band due to hydrogen bonding.

Table 3: Characteristic IR Frequencies for the Amino Group in Aromatic Amines

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The UV spectrum of phenolic compounds is characterized by absorption bands originating from π → π* transitions of the benzene (B151609) ring.

The electronic structure of this compound is significantly influenced by the substituents on the phenol (B47542) ring: the hydroxyl (-OH), amino (-NH2), and iodo (-I) groups. Both the hydroxyl and amino groups are powerful auxochromes, possessing non-bonding electrons (n electrons) that can interact with the π-electron system of the aromatic ring. This interaction, known as resonance, increases the electron density of the ring and delocalizes the π-system. Consequently, the energy required for the π → π* transitions is lowered, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. The amino group, in particular, can cause significant shifts. researchgate.netresearchgate.net

The iodine atom, a halogen, also influences the electronic absorption spectrum. While it has an electron-withdrawing inductive effect, its lone pairs can participate in resonance, acting as a weak activating group. The presence of these varied substituents can lead to a complex UV-Vis spectrum. The absorption behavior is also sensitive to the solvent environment; polar solvents can interact with the polar functional groups, further influencing the energy of the electronic transitions. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound. It functions by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. hilarispublisher.com This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₆H₆INO), the exact mass is a defining characteristic. The monoisotopic mass, calculated using the mass of the most abundant isotopes of each element, is 234.94941 Da. nih.gov

HRMS analysis, often coupled with liquid chromatography (LC-HRMS), is particularly useful for identifying iodinated compounds in complex mixtures. researchgate.netresearchgate.net The technique can differentiate the target compound from background noise and interfering substances with much greater certainty than unit mass resolution spectrometry. hilarispublisher.com Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification when compared against experimental data or libraries. uni.luuni.lu

| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 235.95670 | 136.2 |

| [M+Na]⁺ | 257.93864 | 138.0 |

| [M-H]⁻ | 233.94214 | 131.9 |

| [M+K]⁺ | 273.91258 | 141.5 |

| [M]⁺ | 234.94887 | 131.1 |

Chromatographic Techniques for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are indispensable for both purification after synthesis and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. Given the polarity of this compound, due to its amino and hydroxyl groups, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. mdpi.com

The separation is achieved by varying the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities. researchgate.net The addition of small amounts of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl and amino groups. mdpi.com Detection is commonly performed using a UV-Vis or photodiode-array (PDA) detector set to a wavelength where the compound exhibits strong absorbance. mdpi.com HPLC is crucial for assessing the purity of this compound and can be scaled up for preparative purification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. nih.gov This hyphenated technique is ideal for the definitive identification and quantification of this compound, especially in complex biological or environmental samples. researchgate.netresearchgate.net

Following chromatographic separation by the HPLC system, the eluent is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules. ed.ac.uk The mass spectrometer can be operated in full-scan mode to detect all ions within a certain range or in a selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode for enhanced sensitivity and selectivity. wur.nl In SIM mode, the instrument is set to detect the specific m/z of the protonated molecule of this compound ([M+H]⁺, m/z 235.9567). uni.lu

The use of high-resolution mass spectrometry in LC-HRMS allows for the confident identification of organic iodine compounds by providing accurate mass data for the precursor ion. researchgate.netresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the precursor ion, generating a characteristic pattern of product ions that serves as a structural fingerprint, confirming the compound's identity. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). nih.gov These improvements are attributed to the use of columns packed with smaller sub-2 µm particles, which can withstand higher pressures. While specific UPLC methods for the analysis of this compound are not extensively detailed in publicly available literature, the principles of UPLC can be applied to its separation and quantification. A UPLC method coupled with a photodiode array (PDA) detector has been successfully validated for the simultaneous quantification of phenol and the iodinated contrast agent iomeprol (B26738) in a parenteral preparation. nih.gov This demonstrates the capability of UPLC to separate and quantify iodinated phenolic compounds.

For the analysis of this compound, a reversed-phase UPLC method would likely be employed. The separation would be based on the compound's polarity, with a nonpolar stationary phase and a polar mobile phase. A typical mobile phase might consist of a mixture of acetonitrile and a buffered aqueous solution, with a gradient elution to optimize the separation from potential impurities or other components in a mixture. nih.gov Detection by PDA would allow for the monitoring of the absorbance spectrum of the eluting compound, aiding in its identification and quantification. The high sensitivity of UPLC makes it suitable for detecting trace amounts of this compound. nih.gov

A study on the analysis of phenol and iomeprol utilized a stepwise gradient with a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) at a flow rate of 0.4 mL/min, with a column temperature of 30°C and a detection wavelength of 271 nm. nih.gov Similar conditions, with appropriate modifications, could serve as a starting point for developing a robust UPLC method for this compound. The accuracy for phenol and iomeprol in the validated method was reported to be between 97.1% and 100.2%, with a relative standard deviation (RSD) for repeatability and reproducibility of less than 1.5%. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For the analysis of polar compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape. While direct GC analysis of this compound is challenging due to its polarity and potential for thermal degradation, GC coupled with mass spectrometry (GC-MS) is a valuable tool for the analysis of iodinated phenols after appropriate derivatization. researchgate.net

Research has demonstrated the successful analysis of various iodophenols, such as 2-iodophenol (B132878) and 4-iodophenol (B32979), using GC-MS. researchgate.net These methods often involve an extraction step, such as solid-phase microextraction (SPME), to preconcentrate the analytes from a sample matrix. researchgate.net For instance, a study on the determination of iodinated phenols in water samples utilized SPME followed by offline GC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry). researchgate.net Optimal conditions for the extraction included a pH of 2, an extraction time of 30 minutes, and desorption in the GC injector at 290°C for 2 minutes. researchgate.net

A typical GC method for iodinated phenols would employ a capillary column with a suitable stationary phase, such as a methyl-polysiloxane. researchgate.net The oven temperature program would be optimized to achieve good separation of the analytes. For example, a program might start at a low temperature and ramp up to a higher temperature to elute the compounds of interest. nih.gov The use of a sensitive and specific detector like a mass spectrometer is crucial for identifying and quantifying the analytes, especially at trace levels. researchgate.netnih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. It is often used to monitor the progress of chemical reactions and to assess the purity of a substance. rdd.edu.iqjetir.org For this compound, TLC can be used to visualize its presence in a reaction mixture or a purified sample.

In a typical TLC analysis, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. rdd.edu.iqwiley-vch.de The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

The choice of eluent is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is often used. wiley-vch.de The polarity of the eluent can be adjusted to optimize the separation. For example, in the purification of a related compound, a mixture of pentane (B18724) and ethyl acetate (5:1) was used as the eluent for column chromatography, which is based on the same principles as TLC. diva-portal.org

After the development of the chromatogram, the separated spots need to be visualized. Since this compound is an aromatic compound, it can often be visualized under UV light if the TLC plate contains a fluorescent indicator. libretexts.org The compound will appear as a dark spot on a fluorescent background. libretexts.org Additionally, iodine vapor can be used as a staining agent. libretexts.org When a developed TLC plate is placed in a chamber with iodine crystals, the iodine sublimes and reacts with organic compounds on the plate, forming colored complexes, which are typically yellow-brown. libretexts.org For phenolic compounds, a ferric chloride (FeCl₃) solution can also be used as a spray reagent, which often produces a distinct color. libretexts.org

The purity of iodinated products can be checked by TLC on silica gel-G coated aluminum plates, with hexane as the eluent and a mixture of 1% vanillin (B372448) and 5% ethanolic sulfuric acid as a visualizing reagent. rdd.edu.iq

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₆H₆INO, elemental analysis provides the percentage by mass of each element present: carbon (C), hydrogen (H), iodine (I), nitrogen (N), and oxygen (O). synquestlabs.com The theoretical elemental composition can be calculated from the compound's molecular formula and the atomic masses of its constituent elements.

The molecular weight of this compound is 235.024 g/mol . synquestlabs.comchemicalbook.com Based on this, the theoretical elemental composition is as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 30.66 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.57 |

| Iodine | I | 126.904 | 1 | 126.904 | 54.00 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.96 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.81 |

| Total | 235.024 | 100.00 |

Experimental values for elemental analysis are typically obtained using an elemental analyzer. These values are then compared to the theoretical percentages to confirm the purity and identity of the synthesized or isolated compound. For example, a commercially available sample of a related compound, 4-amino-2-iodophenol (B1283153), is specified to have a carbon content of 29.1-32.2% and a nitrogen content of 5.7-6.3%, which is in line with the calculated theoretical values. sigmaaldrich.com

Advanced Detection Methods for Iodophenols in Complex Matrices

Capillary Electrophoresis (CE) coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful hyphenated technique for the speciation analysis of elements, including iodine. sigmaaldrich.comnih.gov This method combines the high separation efficiency of CE with the high sensitivity and element-specific detection of ICP-MS. sigmaaldrich.comtandfonline.com It has been successfully applied to the analysis of various iodophenol species in complex matrices like natural water samples. sigmaaldrich.comnih.gov

The principle of CE separation is based on the differential migration of charged species in an electric field. speciation.net This allows for the separation of different iodophenol isomers and other iodine-containing compounds. sigmaaldrich.com The separated analytes are then introduced into the ICP-MS, where they are atomized and ionized in a high-temperature plasma. The resulting ions are then detected by the mass spectrometer, providing a highly sensitive and specific signal for iodine. sigmaaldrich.comnih.gov

One of the key advantages of CE-ICP-MS is its ability to perform speciation analysis, distinguishing between different chemical forms of an element. sigmaaldrich.comtandfonline.com This is crucial for understanding the environmental fate and toxicological properties of iodophenols. The technique has been used for the determination of 2-iodophenol, 4-iodophenol, and 2,4,6-triiodophenol (B146134) in river waters. sigmaaldrich.comnih.gov To enhance sensitivity, a preconcentration step such as solid-phase microextraction (SPME) can be employed, which has been shown to improve the signal by a factor of 100, leading to detection limits in the sub-microgram per liter range. sigmaaldrich.comnih.gov

The successful separation of iodophenols by CE-ICP-MS relies on the careful optimization of several key parameters. speciation.net These include the composition and pH of the background electrolyte (BGE), the applied voltage, and the capillary temperature. speciation.net The choice of BGE is particularly important as it influences the charge and mobility of the analytes, and thus their separation.

In a study on the analysis of iodophenol compounds, researchers evaluated three different CE buffer systems with ICP-MS detection. sigmaaldrich.comnih.gov The optimal separation was achieved using a buffer solution containing 20 mmol/L 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS). sigmaaldrich.comnih.gov The applied potential was set to +22 kV, which resulted in a maximum separation time of 6.6 minutes. sigmaaldrich.comnih.gov These conditions allowed for the baseline separation of the target iodophenols.

The optimization process also involves considering the interface between the CE instrument and the ICP-MS. speciation.net The low flow rates of CE can present a challenge for nebulization and sample introduction into the plasma. speciation.net Therefore, the selection of an appropriate nebulizer and interface design is critical to minimize band broadening and maintain separation efficiency. speciation.net

Further optimization can involve the use of additives to the BGE. For example, in the analysis of other iodine species, buffers such as Tris-HCl have been used. speciation.net The pH of the buffer is also a critical parameter, as it can affect the charge state of the phenolic hydroxyl group and the amino group of this compound, thereby influencing its electrophoretic mobility.

Capillary Electrophoresis Coupled with Inductively Coupled Plasma-Mass Spectrometry (CE-ICP-MS)

Solid-Phase Microextraction (SPME) for Preconcentration

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and simple analytical technique used for the extraction and preconcentration of analytes from various matrices, including water samples. The method utilizes a sorbent-coated fiber to extract analytes, which are then thermally desorbed directly into a gas chromatograph for separation and quantification. researchgate.net While specific studies on this compound are not extensively documented, the methodology has been successfully developed and optimized for a range of related phenol compounds, demonstrating its applicability.

The analytical approach for iodophenol species in water samples has been effectively established by coupling SPME with capillary electrophoresis (CE) and inductively coupled plasma-mass spectrometry (ICP-MS). This combination allows for the fast separation and highly sensitive, element-specific detection of compounds like 2-iodophenol and 4-iodophenol. The use of SPME can improve the signal by a factor of 100, achieving detection limits in the sub-microgram-per-liter range.

Key parameters for the SPME of phenols from aqueous solutions are systematically optimized to enhance extraction efficiency. These factors include the type of fiber coating, sample pH, salt concentration, extraction time, and temperature. researchgate.netnih.gov For phenolic compounds, polyacrylate (PA) coated fibers are commonly used. researchgate.netjeaht.org Lowering the sample pH and adding salt (salting out) have been shown to significantly increase the amount of analyte extracted by the fiber. researchgate.net For instance, studies on various phenols have determined that adjusting the pH to low levels and creating saturated salt conditions can substantially improve method sensitivity. researchgate.net

The table below outlines typical parameters that are optimized for the SPME of phenolic compounds from water, based on established research for related molecules.

Table 1: Optimized SPME Parameters for Iodophenol Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| SPME Fiber | 85 μm Polyacrylate (PA) | Adsorption of polar analytes like phenols. jeaht.org |

| Extraction Mode | Headspace (HS-SPME) or Direct Immersion | To extract volatile or non-volatile compounds. |

| Sample pH | Acidic (e.g., pH 2) | To suppress the ionization of phenol, increasing its volatility and affinity for the fiber. researchgate.net |

| Salt Addition | Saturated NaCl | To increase the ionic strength of the sample, reducing the solubility of the analyte and promoting its transfer to the fiber ("salting-out" effect). researchgate.net |

| Extraction Temp. | Elevated (e.g., 55-70°C) | To facilitate the transfer of the analyte from the sample matrix to the fiber coating. mdpi.com |

| Extraction Time | 40-60 minutes | To allow the analyte to reach equilibrium between the sample and the fiber. mdpi.com |

| Desorption | Thermal (e.g., 225-275°C) | To release the analyte from the SPME fiber into the GC inlet for analysis. |

Chemiluminescence Assays

Chemiluminescence (CL) assays are highly sensitive detection methods used in a variety of biochemical analyses. tcichemicals.com The principle involves a chemical reaction that produces light, and the intensity of this light can be measured to quantify the concentration of a specific substance. nih.gov In many systems, particularly those involving the enzyme horseradish peroxidase (HRP), the light emission can be dramatically increased by the addition of "enhancer" molecules. wikipedia.org

While this compound itself is not commonly cited as a primary enhancer, its isomer, 4-iodophenol (also known as p-iodophenol or PIP), is one of the most well-known and effective enhancers for the HRP-catalyzed luminol-hydrogen peroxide (H₂O₂) reaction. tandfonline.complos.org The inclusion of phenolic enhancers like 4-iodophenol can increase the light signal by up to 2500-fold compared to the unenhanced reaction. tandfonline.com This significant amplification allows for the development of highly sensitive enzyme immunoassays. tcichemicals.com

The mechanism of enhancement involves the phenolic compound acting as a radical transmitter. sigmaaldrich.com HRP, in the presence of H₂O₂, catalyzes the oxidation of the luminol (B1675438) substrate, which forms a product in an excited state that emits light as it decays. sigmaaldrich.com The 4-iodophenol enhancer accelerates this process. It is believed to react with the peroxidase reactive intermediates, and the resulting phenoxyl radicals are more effective at oxidizing luminol, thus increasing the rate and intensity of light production. researchgate.net Studies have shown that adding p-iodophenol can increase the signal intensity by about ninefold in certain enzyme immunoassays. tandfonline.com The stability and intensity of the CL signal are crucial for assay performance, and these can be optimized by adjusting parameters such as pH and the concentration of the enhancer and other reagents. plos.org

The components of a typical enhanced chemiluminescence system are detailed below.

Table 2: Components of an Enhanced Chemiluminescence (ECL) System

| Component | Role | Example |

|---|---|---|

| Enzyme | Catalyst for the oxidation reaction. | Horseradish Peroxidase (HRP) sigmaaldrich.com |

| Substrate | Molecule that is oxidized to produce light. | Luminol sigmaaldrich.com |

| Oxidizing Agent | Provides the oxygen for the oxidation of the substrate. | Hydrogen Peroxide (H₂O₂) sigmaaldrich.com |

| Enhancer | Increases the intensity and duration of the light emission. | 4-Iodophenol (p-iodophenol) tandfonline.comwikipedia.org |

| Buffer | Maintains an optimal pH for the enzymatic reaction. | Tris-HCl (e.g., pH 9.0) plos.org |

Computational and Theoretical Chemistry Studies of 2 Amino 4 Iodophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netacs.org It is frequently employed to predict the geometry, spectroscopic characteristics, and electrical structure of organic molecules. researchgate.netnih.gov For 2-Amino-4-iodophenol, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p) or LANL2DZ, are instrumental in optimizing the molecular geometry and performing subsequent analyses of its properties. acs.orgrsc.orgresearchgate.netresearchgate.net These calculations provide a foundational, optimized molecular structure, which is essential for accurate predictions of other chemical properties. irjmets.com

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. wuxibiology.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and charge transfer interactions. rsc.org A smaller energy gap generally implies higher chemical reactivity. rsc.org

The energies of the HOMO and LUMO are used to calculate various global reactivity descriptors. acs.orgresearchgate.net These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net Key descriptors include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

The following table conceptually outlines these descriptors for this compound, based on principles from related studies. acs.orgresearchgate.net

| Descriptor | Formula | Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures electron-attracting capability. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Describes resistance to deformation or charge transfer. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature of the molecule. |

Theoretical vibrational analysis, performed using DFT, calculates the fundamental vibrational modes of the molecule. researchgate.net These computed frequencies are then compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy to confirm the molecular structure. researchgate.net For this compound, characteristic vibrational frequencies would include N-H stretching from the amino group (typically 3300-3500 cm⁻¹), a broad O-H stretch from the phenolic group (3200-3600 cm⁻¹), and aromatic C-H stretching (3000-3100 cm⁻¹). mdpi.com

Electronic analysis is conducted using Time-Dependent DFT (TD-DFT), which is used to compute UV-visible absorption spectra. acs.orgresearchgate.netmdpi.com This method predicts the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as those from the HOMO to the LUMO. researchgate.netscispace.com For substituted phenols, these transitions are often π → π* in nature, influenced by the electron-donating and withdrawing groups on the ring.

FMO analysis provides a visual representation of the HOMO and LUMO distributions across the molecule. acs.orgmdpi.com In molecules with donor-acceptor character, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is localized on the electron-accepting part. researchgate.net For this compound, the electron-rich phenol (B47542) ring, activated by the -OH and -NH2 groups, would be the primary location of the HOMO electron density. nih.govresearchgate.net The LUMO, conversely, would be influenced by the π-system of the entire molecule, providing a pathway for intramolecular charge transfer upon electronic excitation. researchgate.net The overlap between HOMO and LUMO orbitals is a key factor in determining the molecule's electronic properties. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a color-coded visual tool that illustrates the charge distribution within a molecule. irjmets.com It is used to identify regions that are rich or deficient in electrons, which helps in predicting sites for electrophilic and nucleophilic attack. irjmets.com The color scale typically ranges from red (most negative potential, site for electrophilic attack) to blue (most positive potential, site for nucleophilic attack), with green representing neutral potential. irjmets.comresearchgate.net

For this compound, an MEP map would show:

Negative Regions (Red/Yellow): Concentrated around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack. nih.govirjmets.com

Positive Region (Blue): A region of positive potential, known as a σ-hole, is expected on the iodine atom along the C-I bond axis. nih.govresearchgate.net This positive region can engage in halogen bonding.

Planar π-system: The electron-attracting property of iodine can induce a decrease in the negative potential above and below the aromatic ring. nih.gov

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov It partitions the crystal space into regions associated with each molecule, allowing for the analysis of close contacts between neighboring molecules. researchgate.net The analysis generates two-dimensional "fingerprint plots" that summarize the different types of intermolecular contacts and their relative contributions to the crystal packing. researchgate.netnih.govcore.ac.uk

For a molecule like this compound, which can act as both a hydrogen bond donor (-OH, -NH2) and a halogen bond donor (-I), Hirshfeld analysis would be particularly insightful. A breakdown of the most significant interactions would likely include:

O⋯H/H⋯O interactions: Representing strong hydrogen bonds involving the hydroxyl and amino groups. researchgate.netnih.gov

H⋯H interactions: Typically forming a large percentage of the surface contacts. researchgate.net

I⋯H/H⋯I interactions: Indicating contacts between iodine and hydrogen atoms. researchgate.net

C⋯H/H⋯C interactions: Common van der Waals contacts. nih.gov

C⋯C interactions: Suggesting potential π-π stacking between aromatic rings. researchgate.net

This analysis provides a quantitative understanding of the forces governing the supramolecular architecture of the compound in its solid state. core.ac.uk

Molecular Electrostatic Potential (MEP) Mapping

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules and predict their photophysical properties. researchgate.net This approach allows for the simulation of electronic absorption and emission spectra, providing insights into a molecule's behavior upon interaction with light. researchgate.netmdpi.com While specific TD-DFT studies focused exclusively on this compound are not extensively detailed in the surveyed literature, the methodology has been widely applied to similar aromatic and heterocyclic compounds to understand their fluorescence and spectral characteristics. researchgate.netmdpi.commdpi.com

The fluorescence behavior of a molecule can be predicted using TD-DFT calculations. mdpi.com These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the oscillator strength of electronic transitions. mdpi.com For instance, in studies of other amino-substituted aromatic compounds, TD-DFT has been used to calculate emission maxima (λem). mdpi.com The results of such studies indicate that the fluorescence properties are significantly influenced by the molecular structure and the nature of the substituent groups. mdpi.com A comprehensive TD-DFT analysis of this compound would provide valuable insights into its potential as a fluorescent molecule by elucidating its HOMO-LUMO energy gap and dipole moment, which are key indicators of its electronic properties and potential reactivity. mdpi.com

TD-DFT is instrumental in analyzing spectral bands by assigning them to specific electronic transitions, such as n→π* or π→π* transitions. mdpi.comnih.gov In studies on various aromatic compounds, TD-DFT calculations have successfully created theoretical UV-Visible spectra that can be compared with experimental data. researchgate.net These theoretical spectra help to interpret the experimental observations, such as the assignment of short-wavelength regions to n–π* transitions and longer-wavelength regions to π−π* charge transfer emissions. mdpi.com

Furthermore, the influence of the chemical environment on spectral properties can be modeled by incorporating solvent effects into the TD-DFT calculations, often using models like the integral equation formalism polarisable continuum model (IEFPCM). researchgate.net The choice of solvent can significantly alter the position and intensity of absorption and emission bands. mdpi.comnih.gov For example, studies on other amino-aromatic molecules have shown that varying solvent polarity leads to shifts in the emission maximum, which can be computationally predicted and explained by the differing stabilization of the ground and excited states. mdpi.com A similar computational approach for this compound would clarify how its spectral properties are modulated by different solvent environments.

Prediction of Fluorescence Behavior

Noncovalent Interactions and Supramolecular Assemblies

Noncovalent interactions are crucial in determining the structure and function of molecules in chemical and biological systems, governing processes like molecular recognition and self-assembly into larger supramolecular structures. ias.ac.inresearchgate.net A detailed computational study on the isomer, 4-amino-2-iodophenol (B1283153), revealed its capacity to engage in at least nine distinct types of noncovalent interactions. researchgate.netacs.orgnih.gov This highlights the rich potential for this compound to participate in a complex network of interactions, including hydrogen bonding, halogen bonding, and π-system interactions, which dictate its aggregation behavior and crystal packing. researchgate.netacs.org

This compound possesses both a hydroxyl group (-OH) and an amino group (-NH2), both of which are potent hydrogen bond donors. nih.govfluorochem.co.uk The phenolic hydroxyl group can participate in strong hydrogen bonds (OHB), a phenomenon widely observed in phenol derivatives. modgraph.co.uk Similarly, the amino group can form hydrogen bonds (NHB) through its N-H donors. In the solid state, these groups frequently form intermolecular hydrogen bonding networks that define the crystal packing motifs. In related Schiff base structures containing a phenolic -OH group and a nitrogen atom, stable intramolecular hydrogen bonds are known to form, creating a six-membered chelate ring that confers high stability. nih.govresearchgate.net

Halogen bonding (XB) is a noncovalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a Lewis base. acs.orgacs.org The iodine atom in this compound can participate in halogen bonding due to the presence of an electropositive region known as a σ-hole. acs.org Crystal structure analyses of related iodophenol compounds have demonstrated the formation of halogen bonds. iucr.orgresearchgate.net For instance, studies on co-crystals of 4-iodophenol (B32979) and diiodo-Schiff bases show intermolecular halogen bonds, such as N⋯I and O⋯I interactions, which contribute to the stabilization of the crystal packing. iucr.orgresearchgate.netresearchgate.net The strength of these interactions typically increases with the polarizability of the halogen atom, making iodine a particularly effective halogen bond donor. acs.org

The electron-rich aromatic ring of this compound is capable of participating in π-interactions, which are fundamental to supramolecular chemistry. wikipedia.org

Cation-π (CP) Interactions: This interaction occurs between a cation and the face of the π-electron system of the aromatic ring. ias.ac.inwikipedia.org Cation-π interactions are significant in both chemical and biological systems, contributing to molecular recognition and catalysis. ias.ac.in Computational studies on the isomer 4-amino-2-iodophenol confirm its ability to engage in cation-π interactions. acs.orgnih.gov The interplay between cation-π forces and other noncovalent interactions can lead to cooperative effects, mutually enhancing the strength of the bonds. researchgate.netresearchgate.net

π-π Stacking (PP) Interactions: These interactions involve the stacking of aromatic rings and are crucial for the assembly of many biological and synthetic supramolecular structures. iucr.orgresearchgate.net The crystal packing of molecules containing iodophenol moieties is often stabilized by such π–π stacking interactions, which can occur in various geometries, including face-to-face or slipped-stack arrangements. iucr.orgresearchgate.netrsc.org In some complex systems, multiple π-stacking interactions can create unusual motifs, such as the quadruple π-stacking observed between phenol derivatives and protein side chains, which can lock a molecule into a specific conformation. nih.gov

| Interaction Type | Participating Groups in this compound | Description |

| Hydrogen Bonding (OHB) | Phenolic -OH group | The hydroxyl group acts as a hydrogen donor to form strong intermolecular or intramolecular hydrogen bonds with suitable acceptors. modgraph.co.uk |

| Hydrogen Bonding (NHB) | Amino -NH₂ group | The amino group acts as a hydrogen donor, participating in hydrogen bonding networks that influence crystal packing. |

| Halogen Bonding (XB) | Iodine atom and a Lewis base | The iodine atom forms a directional, attractive interaction with an electron-rich atom (e.g., O, N) on an adjacent molecule. acs.orgiucr.org |

| Cation-π Interaction (CP) | Aromatic π-system and a cation | The electron-rich face of the benzene (B151609) ring interacts favorably with a positive charge. ias.ac.inacs.org |

| π-π Stacking (PP) | Two aromatic π-systems | Two aromatic rings align to form a stabilizing interaction, contributing to the overall supramolecular architecture. iucr.orgresearchgate.netnih.gov |

Metal Ion-Lone Pair (ML) Interactions

Computational analyses have been instrumental in characterizing the way this compound interacts with metal ions. A pivotal study focusing on the isomeric structure, 4-Amino-2-iodophenol, identified it as a versatile model for examining a variety of noncovalent interactions. acs.orgacs.orgnih.govresearchgate.net This research highlighted that the compound exhibits significant metal ion-lone pair (ML) interactions. acs.orgacs.orgnih.gov

These interactions occur at two primary sites on the molecule:

These ML interactions are a crucial component of the nine different types of noncovalent forces identified for this molecular structure, demonstrating its capacity for complex supramolecular assembly. acs.orgnih.govresearchgate.net

Charge Assisted Hydrogen Bonding (CHB)

Charge assisted hydrogen bonds (CHBs) are a specific class of hydrogen bonds where the strength of the interaction is enhanced by electrostatic forces between charged species. nih.govrsc.org In the context of the model compound 4-Amino-2-iodophenol, computational studies have identified two forms of CHB as key potential interactions. acs.orgacs.orgnih.govresearchgate.net These are defined as:

The presence and nature of these bonds are critical for understanding how the molecule interacts in charged or ionic environments, contributing significantly to the stability of resulting molecular complexes. acs.orgresearchgate.net

Cooperative and Anticooperative Effects in Ternary and Quaternary Systems

A comprehensive computational analysis of 4-Amino-2-iodophenol systematically investigated how different noncovalent interactions influence one another in complex systems. acs.orgresearchgate.net The study examined 40 ternary (three-component) and 105 quaternary (four-component) systems to map the widespread presence of both cooperativity (where interactions mutually strengthen each other) and anticooperativity (where they weaken each other). acs.orgnih.govresearchgate.net

Key findings from this research include: acs.orgresearchgate.net

| System Type | Interacting Components | Effect |

|---|---|---|

| Ternary | Hydrogen Bond (HB) - Metal-Ion Lone Pair (ML) | Cooperative |

| Ternary | Hydrogen Bond (HB) - Charge Assisted HB (CHB) | Cooperative |

| Ternary | Halogen Bond (XB) - Metal-Ion Lone Pair (ML) | Cooperative |

| Quaternary | HB - HB - Charge Assisted HB (CHB) | Cooperative |

| Quaternary | HB - π–π - Metal-Ion Lone Pair (ML) | Cooperative |

| Quaternary | OHB - OML - NML | Cooperative |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological or chemical activities. nih.gov These models are essential in fields like drug discovery and toxicology for predicting the properties of untested chemicals, thereby saving time and resources. nih.govmdpi.comeuropa.eu

Prediction of Biological and Chemical Activities

While specific QSAR models developed exclusively for this compound are not prominent, the principles of QSAR are widely applied to related substituted phenols to predict their biological and toxicological effects. jst.go.jpscholarsresearchlibrary.com These studies use calculated molecular descriptors—numerical values that represent the physicochemical properties of a molecule—to build predictive equations. scientific.net

Examples of such applications for phenolic compounds include:

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Hydrophobicity | logP (Octanol-Water Partition Coefficient) | The tendency of a compound to partition into a nonpolar solvent. jst.go.jp |

| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital) | Electron-donating ability of a molecule. scientific.net |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron-accepting ability of a molecule. scientific.net | |

| Constitutional | Number of Hydroxyl Groups | The count of a specific functional group known to be important for activity. nih.gov |

| Thermodynamic | Heat of Formation (Hf) | The enthalpy change when a compound is formed from its constituent elements. nih.gov |

Advanced Applications and Research Directions in Organic Chemistry

Building Block in Complex Molecule Synthesis

The inherent reactivity of 2-amino-4-iodophenol, stemming from its multiple functional groups, makes it an ideal starting material or intermediate for constructing more elaborate molecular architectures. The amino and hydroxyl groups can undergo various reactions, including acylation, alkylation, and condensation, while the carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions.

Pharmaceutical and Agrochemical Synthesis

This compound is recognized as a key building block in the synthesis of complex molecules intended for pharmaceutical and agrochemical applications. Its structural framework is a precursor to a variety of heterocyclic systems that form the core of many biologically active compounds. The ability to selectively functionalize the amino, hydroxyl, and iodo groups allows chemists to systematically build molecular complexity and generate libraries of compounds for screening purposes.

Advanced Materials Development

In the field of materials science, this compound and its derivatives are utilized in the development of advanced materials. The compound's functional handles are suitable for polymerization and for incorporation into larger macromolecular structures, contributing to the synthesis of polymers and coatings with unique properties.

Precursors for Heterocyclic Compounds

A significant application of this compound is its role as a precursor in the synthesis of a wide array of heterocyclic compounds. The ortho-disposed amino and hydroxyl groups are perfectly positioned for intramolecular cyclization reactions, a fundamental strategy for building fused ring systems.

Quinolones and Quinazolinones

While direct synthesis from this compound is a specific application, the broader class of o-iodophenols is instrumental in modern quinolone synthesis. One powerful method involves the palladium-catalyzed carbonylation of o-iodophenols in the presence of anilines and alkynes, which leads to the formation of 2-aryl-4-quinolone scaffolds. This reaction highlights the utility of the iodophenol moiety in constructing these important heterocyclic cores.